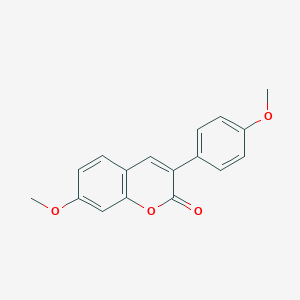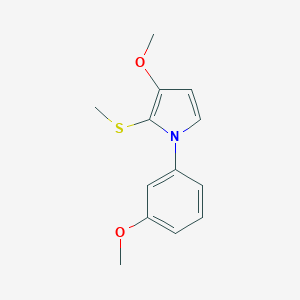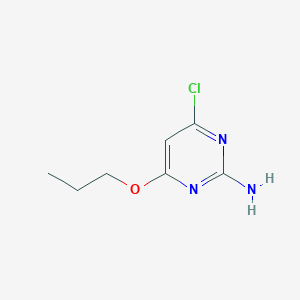![molecular formula C15H13ClN2O B370750 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole CAS No. 537009-34-0](/img/structure/B370750.png)
2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole, also known as Clomazone, is a herbicide that is widely used in agriculture. It belongs to the family of benzimidazole herbicides and is known for its broad-spectrum activity against a variety of weeds. Clomazone is used to control weeds in crops such as soybean, cotton, and peanuts.
Mécanisme D'action
Target of Action
The primary targets of 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole are fungal cells . This compound has been shown to exhibit broad-spectrum antifungal activity .
Mode of Action
The compound interacts with its targets by increasing the membrane permeability of fungal cells . This interaction disrupts the normal functioning of the cells, leading to their eventual death .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of fungal cells by increasing their membrane permeability . This disruption can affect various cellular processes and pathways, leading to cell death .
Pharmacokinetics
It has been suggested that the compound exhibits an improved pharmacokinetics profile compared to standard antifungal agents like ketoconazole . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of the action of 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole is the death of fungal cells . By increasing the membrane permeability of these cells, the compound disrupts their normal functioning, leading to cell death .
Action Environment
The efficacy and stability of 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole can be influenced by various environmental factors. For instance, the presence of other compounds in the environment can affect the compound’s action . Additionally, the pH and temperature of the environment can also impact the compound’s stability and efficacy . More research is needed to fully understand how these and other environmental factors influence the action of 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. It is a valuable tool for researchers studying the molecular mechanisms of herbicide action. However, 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole has some limitations in laboratory experiments. For example, it can be difficult to obtain pure 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole due to its low solubility in water. In addition, 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole can be phytotoxic to some plant species, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole. One area of research is the development of new formulations of 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole that are more effective and environmentally friendly. Another area of research is the study of the long-term effects of 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole on the soil microbiome and ecosystem. Finally, the development of new herbicides with different modes of action could help to reduce the reliance on 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole and other benzimidazole herbicides in agriculture.
Conclusion:
In conclusion, 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole is an important herbicide that is widely used in agriculture. It has a broad-spectrum activity against a variety of weeds and is known for its pre-emergent activity. 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole works by inhibiting the biosynthesis of chlorophyll in the weeds. It has minimal toxicity to mammals and birds but can be toxic to aquatic organisms. 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole is a valuable tool for researchers studying the molecular mechanisms of herbicide action. However, it has some limitations in laboratory experiments. There are several future directions for research on 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole, including the development of new formulations and the study of long-term effects on the ecosystem.
Méthodes De Synthèse
2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole is synthesized by the reaction of 2-chloro-1-methylbenzimidazole with sodium hydroxide and 4-chlorophenyl chloromethyl ether. The reaction takes place in the presence of a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography to obtain 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole in its pure form.
Applications De Recherche Scientifique
2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole has been extensively studied for its herbicidal properties. It is used to control a wide range of weeds, including broadleaf and grassy weeds. 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole is known for its pre-emergent activity, which means that it is applied to the soil before the weed seeds germinate. This allows 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole to control the weeds before they emerge from the soil.
Propriétés
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-methylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-18-14-5-3-2-4-13(14)17-15(18)10-19-12-8-6-11(16)7-9-12/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJYYBOWTGCYSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B370690.png)
![N-[2-(4-methoxyphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]-N-methylamine](/img/structure/B370694.png)
![N-(tert-butyl)-N-[2-(4-methylphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370698.png)


![2-(2-chlorophenoxy)-N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370705.png)
![2-(4-methylphenoxy)-N-(4'-{[(4-methylphenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B370706.png)
![2-(4-methylphenoxy)-N-(2-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370708.png)

![2-(2-methylphenoxy)-N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370712.png)


![[1,1'-Biphenyl]-4-yl 4-chlorobenzenesulfonate](/img/structure/B370717.png)